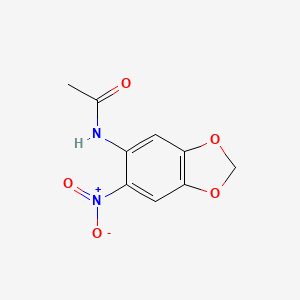

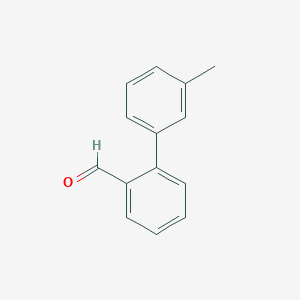

2-(3-Methylphenyl)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

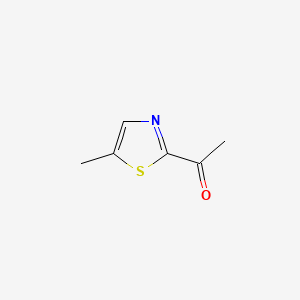

2-(3-Methylphenyl)benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. These are organic compounds containing a benzene ring with a formyl substituent, the simplest member of which is benzaldehyde. The specific structure of this compound includes a methyl group attached to the third carbon of the phenyl ring, which is itself attached to the benzaldehyde group.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives has been explored in various studies. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes has been described as a precursor for the synthesis of 3-phenyl-2-naphthols and subsequently 2-hydroxy-3-phenyl-1,4-naphthoquinones . Another study reports the synthesis of 2-((4-substituted phenyl)amino)benzaldehyde, which is an important intermediate for anticancer drugs, through a multi-step process involving nucleophilic substitution, reduction, and oxidation reactions . Although these studies do not directly describe the synthesis of this compound, they provide insight into the synthetic methods that could potentially be adapted for its production.

Molecular Structure Analysis

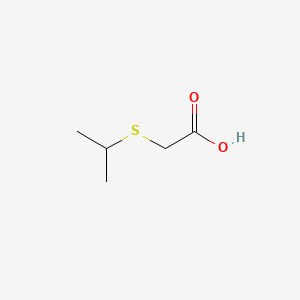

The molecular structure of benzaldehyde derivatives can be determined using spectroscopic data and elemental analyses, as demonstrated in the study of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole . Single crystal X-ray diffraction data can also be used to confirm the structure and analyze the crystal packing, as seen in the same study . These techniques are essential for confirming the molecular structure of this compound and its derivatives.

Chemical Reactions Analysis

Benzaldehyde and its derivatives participate in various chemical reactions. For example, benzaldehyde reacts with 2,3-dihydrophenalenone to yield benzylidene compounds . The reactivity of the benzaldehyde group allows for the formation of different products depending on the reaction conditions and the nature of the reactants. This suggests that this compound could also undergo similar reactions, leading to a range of potential products.

Physical and Chemical Properties Analysis

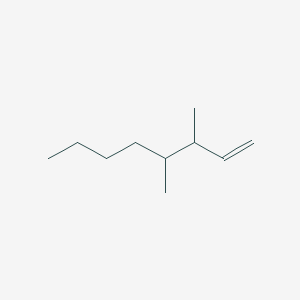

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. These properties include melting points, boiling points, solubility, and reactivity. The presence of substituents on the benzene ring, such as the methyl group in this compound, can affect these properties by altering the electron distribution and steric hindrance in the molecule. While the specific properties of this compound are not detailed in the provided papers, the methodologies and analyses presented can be applied to determine these characteristics.

Wissenschaftliche Forschungsanwendungen

Green Synthesis of α-Methylcinnamaldehyde

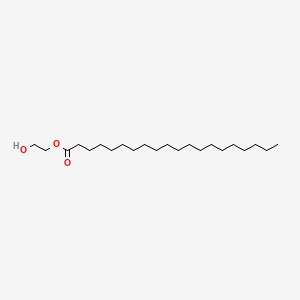

α-Methylcinnamaldehyde, derived from 2-(3-Methylphenyl)benzaldehyde, has applications in various products like balsamic compounds, cosmetics, flavors, perfumes, and more. A study demonstrated its synthesis via Claisen-Schmidt condensation, using supported solid bases as catalysts (Wagh & Yadav, 2018).

Bioproduction of Benzaldehyde

Benzaldehyde, which can be derived from this compound, is widely used in the flavor industry. Its biological production, as an alternative to chemical routes, offers price advantages and greater consumer acceptance. Studies showed that methylotrophic yeast can produce benzaldehyde from benzyl alcohol (Craig & Daugulis, 2013).

Ionic Liquid in Organic Synthesis

An ionic liquid was used as a solvent and catalyst for the Knoevenagel condensation between benzaldehyde and malononitrile. This process extends to the preparation of compounds like 3-(methoxycarbonyl)coumarin, showcasing the versatility of this compound derivatives in green chemistry applications (Verdía, Santamarta, & Tojo, 2017).

Enantioselective Ethylation of Aryl Aldehydes

A study utilized optically active aminonaphthol, derived from benzaldehyde, to catalyze the enantioselective ethylation of aryl aldehydes. This process is significant for the synthesis of secondary alcohols with high enantioselectivities (Liu et al., 2001).

Enzyme-Catalyzed Asymmetric C–C-Bond Formation

Benzaldehyde lyase was used for the enantioselective synthesis of (R)-benzoin derivatives, demonstrating the potential of enzymes in catalyzing reactions involving benzaldehyde, a product of this compound (Kühl et al., 2007).

Synthesis of Labeled Benzaldehydes

A methodology for synthesizing highly functionalized and isotopically labeled benzaldehydes, which are crucial in the synthesis of natural products and pharmaceuticals, was reported. This highlights the importance of benzaldehyde derivatives in advanced synthetic organic chemistry (Boga, Alhassan, & Hesk, 2014).

Chemosensors for pH Discrimination

Benzaldehyde derivatives have been used as fluorescent chemosensors for pH, offering a way to discriminate between normal and cancer cells based on their pH differences (Dhawa et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as aldehydes and ketones, are known to react with nucleophiles like hydroxylamine .

Mode of Action

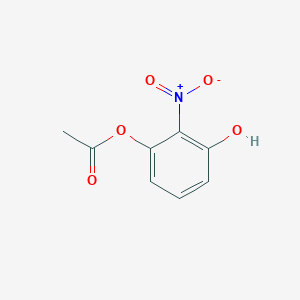

2-(3-Methylphenyl)benzaldehyde, being an aldehyde, can undergo nucleophilic reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom in these nucleophiles competes with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds, such as aldehydes, are known to participate in various biochemical pathways, including catabolic pathways for the degradation of food and the production of biochemical energy .

Result of Action

Similar compounds, such as aldehydes, are known to undergo reactions that result in the formation of new compounds like oximes and hydrazones .

Eigenschaften

IUPAC Name |

2-(3-methylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYFSYHNGKILGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362632 |

Source

|

| Record name | 2-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216443-17-3 |

Source

|

| Record name | 2-(3-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.